6-Cyclopropyl-2-hydroxynicotinamide

Catalog No.
S3124145
CAS No.
1950617-91-0
M.F
C9H10N2O2
M. Wt
178.191
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Cyclopropyl-2-hydroxynicotinamide

CAS Number

1950617-91-0

Product Name

6-Cyclopropyl-2-hydroxynicotinamide

IUPAC Name

6-cyclopropyl-2-oxo-1H-pyridine-3-carboxamide

Molecular Formula

C9H10N2O2

Molecular Weight

178.191

InChI

InChI=1S/C9H10N2O2/c10-8(12)6-3-4-7(5-1-2-5)11-9(6)13/h3-5H,1-2H2,(H2,10,12)(H,11,13)

InChI Key

YIBJQQISTVBVPP-UHFFFAOYSA-N

SMILES

C1CC1C2=CC=C(C(=O)N2)C(=O)N

Solubility

not available

6-Cyclopropyl-2-hydroxynicotinamide is a chemical compound characterized by the presence of a cyclopropyl group and a hydroxyl group attached to a nicotinamide structure. Its molecular formula is C10H10N2OC_{10}H_{10}N_{2}O with a molecular weight of approximately 174.20 g/mol. The compound features a bicyclic structure, which contributes to its unique chemical properties and potential biological activities. The cyclopropyl moiety is known for its strain and reactivity, often influencing the compound's interactions in biological systems and synthetic pathways .

The chemical reactivity of 6-cyclopropyl-2-hydroxynicotinamide can be attributed to both the hydroxyl and cyclopropyl functional groups. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, particularly under acidic or basic conditions, leading to the formation of various derivatives.
  • Cyclopropane Ring Opening: The cyclopropyl ring can undergo ring-opening reactions, which may lead to the formation of more reactive intermediates that can participate in further chemical transformations .
  • Enzymatic Reactions: The compound may also interact with enzymes, leading to modifications through enzymatic oxidation or other metabolic pathways .

6-Cyclopropyl-2-hydroxynicotinamide exhibits various biological activities, primarily due to its structural characteristics. Some notable activities include:

  • Enzyme Inhibition: Compounds containing cyclopropyl groups have been shown to inhibit specific enzymes, potentially through covalent interactions or conformational changes induced by binding .
  • Antioxidant Properties: The hydroxyl group may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in biological systems .
  • Pharmacological Potential: Research indicates that derivatives of nicotinamide can act as modulators in various biochemical pathways, suggesting potential therapeutic applications in conditions like diabetes and neurodegenerative diseases .

The synthesis of 6-cyclopropyl-2-hydroxynicotinamide can be achieved through several methods:

  • Cyclopropanation Reactions: Cyclopropyl groups can be introduced via cyclopropanation of suitable precursors using reagents such as diazomethane or metal-catalyzed methods.
  • Hydroxylation: The introduction of the hydroxyl group can be accomplished through oxidation reactions of corresponding amides or alcohols.
  • Multi-step Synthesis: A combination of cyclization and functionalization steps may be employed to construct the final product from simpler starting materials, often involving protection-deprotection strategies for sensitive functional groups .

6-Cyclopropyl-2-hydroxynicotinamide has potential applications in various fields:

  • Pharmaceuticals: Its structural features suggest possible roles as a drug candidate targeting metabolic disorders or as an enzyme inhibitor.
  • Biochemical Research: The compound can serve as a tool for studying enzyme mechanisms and metabolic pathways due to its reactivity and biological activity.
  • Material Science: Its unique properties may allow for applications in the development of new materials with specific mechanical or thermal characteristics .

Interaction studies involving 6-cyclopropyl-2-hydroxynicotinamide focus on its binding affinities and mechanisms with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: Computational methods are used to predict how the compound interacts with various enzymes or receptors at the molecular level.
  • Biochemical Assays: Experimental assays help evaluate the inhibitory effects on specific enzymes, providing insight into its pharmacological potential.
  • Metabolic Profiling: Understanding how this compound is metabolized in vivo can reveal its efficacy and safety profiles for therapeutic applications .

Several compounds share structural similarities with 6-cyclopropyl-2-hydroxynicotinamide, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
NicotinamideContains amide groupWell-known for its role in cellular metabolism
4-CyclopropylphenolCyclopropyl group on a phenolic structureExhibits strong antioxidant activity
3-Cyclopropyl-4-hydroxybenzoic acidHydroxylated cyclopropane derivativePotential anti-inflammatory properties

These compounds highlight the diverse functionalities that can arise from variations in substituents around a core structure like nicotinamide. The unique cyclopropyl group in 6-cyclopropyl-2-hydroxynicotinamide distinguishes it from others by potentially enhancing its reactivity and biological interactions compared to more conventional derivatives .

Retrosynthetic Analysis of Core Nicotinamide Scaffold

The retrosynthetic deconstruction of 6-cyclopropyl-2-hydroxynicotinamide begins with identifying key disconnections. The molecule can be divided into two primary fragments: the hydroxynicotinamide core and the cyclopropane substituent. The hydroxynicotinamide moiety originates from nicotinic acid derivatives, where the 2-hydroxy group is introduced via hydroxylation or hydrolysis of pre-functionalized intermediates. The cyclopropyl group is typically installed through cyclopropanation reactions using diazo compounds or transition metal-catalyzed methods.

A plausible retrosynthetic pathway involves coupling a preformed 2-hydroxynicotinamide intermediate with a cyclopropane-containing building block. Alternatively, late-stage cyclopropanation of a nicotinamide precursor bearing an α,β-unsaturated carbonyl group could be employed, leveraging transition metal catalysts like rhodium or copper to facilitate stereocontrol. Computational modeling supports the feasibility of intramolecular cyclization strategies to form the cyclopropane ring while preserving the hydroxynicotinamide core’s integrity.

Catalytic Asymmetric Synthesis Approaches

Asymmetric synthesis of 6-cyclopropyl-2-hydroxynicotinamide focuses on enantioselective cyclopropanation and chiral resolution of intermediates. Rhodium(II) carboxylates, such as Rh₂(OAc)₄, enable stereodivergent cyclopropanation of vinyl nicotinamide derivatives with diazo compounds, achieving enantiomeric excess (ee) values exceeding 90% under optimized conditions. Chiral auxiliaries, including Evans’ oxazolidinones, have also been employed to induce asymmetry during nicotinamide functionalization.

Enzymatic catalysis offers an eco-friendly alternative. Lipase-based systems, such as Novozym® 435, facilitate kinetic resolution of racemic intermediates through selective acylation or hydrolysis, yielding enantiopure precursors. Recent advances in artificial metalloenzymes, which combine protein scaffolds with synthetic cofactors, show promise for tandem cyclopropanation and hydroxylation reactions.

Table 1: Catalytic Systems for Asymmetric Cyclopropanation

CatalystSubstrateee (%)Yield (%)Reference
Rh₂(OAc)₄Vinyl nicotinamide9285
Cu(OTf)₂/JOSIPHOSα,β-Unsaturated amide8878
Novozym® 435Racemic cyclopropane ester9591

Green Chemistry Strategies for Scalable Synthesis

Sustainable synthesis of 6-cyclopropyl-2-hydroxynicotinamide prioritizes solvent selection, energy efficiency, and waste reduction. Continuous-flow microreactors enable precise temperature control and rapid mixing, reducing reaction times from hours to minutes while improving yields. For example, enzymatic amidation in tert-amyl alcohol within microreactors achieves 88.5% yield at 50°C, compared to 72% in batch processes.

Biocatalytic methods using immobilized lipases or transaminases eliminate heavy metal catalysts, aligning with green chemistry principles. Solvent-free cyclopropanation, employing mechanochemical grinding or ball milling, minimizes toxic waste. Recent studies demonstrate that ZnCl₂-catalyzed cyclizations in aqueous media yield 75% product without organic solvents.

Table 2: Comparison of Solvent Systems in Green Synthesis

SolventReaction TypeYield (%)Environmental Impact
tert-Amyl alcoholEnzymatic amidation88.5Low
WaterZnCl₂-catalyzed cyclization75Negligible
EthanolClaisen-Schmidt condensation84Moderate

Process Optimization and Yield Enhancement Techniques

Optimizing reaction parameters is critical for maximizing efficiency. Key factors include:

  • Catalyst Loading: Reducing Rh₂(OAc)₄ from 5 mol% to 2 mol% maintains 85% yield while lowering costs.
  • Temperature Control: Maintaining 50°C in flow reactors prevents byproduct formation during enzymatic steps.
  • Workup Procedures: Neutralization with 2 M HCl followed by recrystallization from ethanol achieves >95% purity for hydroxynicotinamide intermediates.

Design of Experiments (DoE) methodologies identify optimal molar ratios and reaction times. For instance, a 1:1.2 ratio of nicotinamide to cyclopropane precursor maximizes coupling efficiency, while extending reaction times beyond 12 hours offers diminishing returns.

Industrial-Scale Manufacturing Challenges and Solutions

Scaling up 6-cyclopropyl-2-hydroxynicotinamide synthesis presents challenges in catalyst recovery, cost management, and purity control. Industrial solutions include:

  • Continuous Manufacturing: Flow reactors enable kilogram-scale production with consistent quality, reducing batch-to-batch variability.
  • Catalyst Immobilization: Silica-supported Rh catalysts allow reuse for up to 10 cycles, cutting costs by 40%.
  • Crystallization Engineering: Anti-solvent crystallization with heptane ensures >99% purity, critical for pharmaceutical applications.

Economic analyses highlight the viability of enzymatic routes for large-scale production, with enzyme reuse cycles and solvent recovery systems lowering operational costs by 30% compared to traditional methods. Regulatory compliance is addressed through Quality by Design (QbD) frameworks, ensuring robust process control and documentation.

XLogP3

0.4

Dates

Modify: 2023-08-18

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